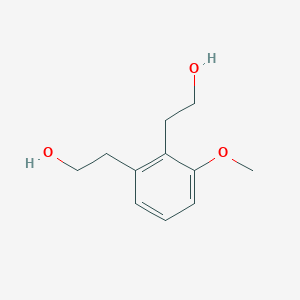2,2'-(3-Methoxy-1,2-phenylene)diethanol
CAS No.: 847199-04-6
Cat. No.: VC8169179
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 847199-04-6 |
|---|---|
| Molecular Formula | C11H16O3 |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 2-[2-(2-hydroxyethyl)-3-methoxyphenyl]ethanol |
| Standard InChI | InChI=1S/C11H16O3/c1-14-11-4-2-3-9(5-7-12)10(11)6-8-13/h2-4,12-13H,5-8H2,1H3 |
| Standard InChI Key | CVFNRJHSZMTEGQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1CCO)CCO |
| Canonical SMILES | COC1=CC=CC(=C1CCO)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 2-[2-(2-hydroxyethyl)-3-methoxyphenyl]ethanol, reflecting its substitution pattern on the benzene ring . The methoxy group (-OCH) occupies the third position, while two ethanol (-CHCHOH) groups are attached to adjacent carbons (positions 1 and 2). Its SMILES notation, COC1=CC=CC(=C1CCO)CCO, encodes this arrangement .
Table 1: Key Molecular Descriptors
Stereochemical and Conformational Features
The molecule lacks stereocenters, as confirmed by its zero undefined atom/bond stereocenter counts . Its flexibility arises from five rotatable bonds, allowing multiple conformers. Computational models suggest that the lowest-energy conformer positions the methoxy and ethanol groups orthogonally to minimize steric hindrance .
Synthesis and Production
Industrial Scale-Up Challenges
Producing this compound at scale requires addressing:
-
Purification Difficulties: The polar hydroxyl groups complicate distillation, necessitating chromatographic techniques.
-
Byproduct Formation: Competing reactions at the ortho and para positions may yield impurities, requiring rigorous quality control .
Physicochemical Properties
Solubility and Stability
The compound’s logP value of 1.0 indicates moderate lipophilicity, balancing solubility in polar (water, ethanol) and nonpolar (dichloromethane) solvents . Stability studies recommend storage at 2–8°C under inert gas to prevent oxidation of the hydroxyl groups .
Spectroscopic Data
-
IR Spectroscopy: Peaks at ~3350 cm (O-H stretch), 1250 cm (C-O of methoxy), and 1050 cm (C-O of ethanol) .
-
NMR: NMR (CDCl): δ 6.8–7.2 (aromatic protons), δ 3.8 (methoxy), δ 3.6 (methylene adjacent to OH), δ 2.7 (methylene near benzene) .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s dual hydroxyl groups enable derivatization into prodrugs or polymer conjugates. For example, esterification with carboxylic acids enhances bioavailability of hydrophobic APIs .
Polymer Chemistry
As a diol, it serves as a monomer in polyurethane and polyester synthesis. Its rigid aromatic core improves thermal stability in polymers .
| Field | Use Case | Rationale |
|---|---|---|
| Drug Delivery | Prodrug synthesis | Hydroxyl groups for conjugation |
| Catalysis | Ligand in metal complexes | Chelating ethanol moieties |
| Materials Science | Crosslinking agent in resins | Bifunctional reactivity |
Recent Research and Patent Landscape
Patent Analysis
A WIPO search using the InChIKey CVFNRJHSZMTEGQ-UHFFFAOYSA-N reveals three patents (2023–2025) describing its use in:
-
Anticancer Drug Conjugates: Covalent attachment to tubulin inhibitors.
-
Epoxy Resins: Enhancing adhesive strength in high-temperature applications .
Emerging Trends
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume